[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13466351
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O3 |
|---|---|
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | benzyl N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C16H24N2O3/c1-17(12-15-8-5-9-18(15)10-11-19)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3 |
| Standard InChI Key | WGRPIUODNVOVRW-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Identity and Formula
The compound is formally named benzyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate (CAS: 1354016-18-4) . Its molecular formula is C₁₆H₂₄N₂O₃, with a molecular weight of 292.37 g/mol . Key structural features include:
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Pyrrolidine ring: A five-membered nitrogen-containing cyclic structure.
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Hydroxyethyl group: A hydroxyl (-OH) and ethyl (-CH₂CH₂-) chain attached to the pyrrolidine nitrogen.
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Carbamic acid benzyl ester: A carbamate group linked to a benzyl ester, enhancing lipophilicity.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, though specific protocols remain proprietary. General strategies for similar carbamates include:
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Pyrrolidine Ring Formation: Cyclization of a diamine or amine-aldehyde intermediate.
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Hydroxyethyl Introduction: Alkylation or nucleophilic substitution to attach the hydroxyethyl group.
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Carbamate Esterification: Reaction of an amine with benzyl chloroformate or analogous reagents .
Key Reaction Conditions
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Temperature: Controlled between 0°C and reflux (e.g., MeCN at 80°C) .
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Solvents: Polar aprotic solvents (e.g., THF, DMF) for carbamate formation.
Chemical Reactivity
The compound participates in reactions typical of carbamates:
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Hydrolysis: Cleavage of the carbamate bond under acidic/basic conditions to yield methylamine derivatives.
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Nucleophilic Substitution: Displacement of the benzyl group by amines or thiols .
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Oxidation: Potential oxidation of the hydroxyethyl group to a carboxylic acid derivative.
| Compound | Key Differences | Biological Impact |
|---|---|---|
| Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester | Positional isomer (pyrrolidin-3-yl) | Altered receptor binding affinity |
| Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester | Cyclopropyl substituent | Enhanced metabolic stability |
Characterization and Analytical Data
Spectroscopic Analysis
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NMR: Peaks for the pyrrolidine ring protons (δ 1.2–3.8 ppm), hydroxyethyl group (δ 3.5–3.7 ppm), and benzyl ester (δ 7.3–7.5 ppm) .
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MS: Molecular ion peak at m/z 292.37 (M⁺) with fragmentation patterns consistent with carbamate cleavage.
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IR: Stretching bands at ~1700 cm⁻¹ (C=O) and ~3400 cm⁻¹ (N-H).
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Solubility | Moderate in DMSO, THF | Empirical |
| Stability | Sensitive to moisture/light | Manufacturer |
| LogP | ~1.5 (estimated) | XLogP3-AA |
Research Gaps and Future Directions
Unexplored Applications
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Neuroprotection: Potential inhibition of amyloid-β aggregation in Alzheimer’s disease.
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Anticancer Therapy: Cytotoxicity studies against kinase targets (e.g., tyrosine kinases).
Synthetic Optimization
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